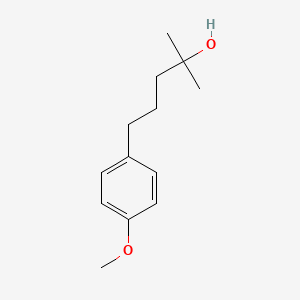

5-(4-Methoxyphenyl)-2-methylpentan-2-ol

Description

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpentan-2-ol |

InChI |

InChI=1S/C13H20O2/c1-13(2,14)10-4-5-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |

InChI Key |

KFORQIPRUCNTQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 5-(4-Methoxyphenyl)-2-methylpentan-2-ol with compounds sharing structural similarities, such as substituted pentanols, aromatic/aliphatic hybrids, and functional group variations.

Detailed Analysis of Structural and Functional Differences

Aromatic vs. Aliphatic Substituents

- This aromaticity may also increase melting points and reduce volatility.

- In contrast, 5-(dimethylamino)-2-methylpentan-2-ol () replaces the aromatic group with a basic dimethylamino moiety, significantly altering solubility and reactivity. The amino group enables protonation, making it more water-soluble than the methoxyphenyl derivative .

Functional Group Variations

- The aldehyde and conjugated diene in 5-(4-Methoxyphenyl)penta-2,4-dienal () confer distinct UV/Vis absorption properties, making it suitable for optoelectronic applications. This contrasts with the alcohol functionality of the target compound, which is less reactive toward nucleophiles .

- Dithiolane-containing analogs () exhibit unique reactivity due to sulfur’s redox activity, enabling applications in dynamic covalent chemistry or metal coordination, unlike the target compound’s ether and alcohol groups .

Preparation Methods

Reaction Mechanism and General Procedure

The foundational method for synthesizing 5-(4-methoxyphenyl)-2-methylpentan-2-ol involves the reaction of a Grignard reagent with a ketone precursor. As detailed in EvitaChem’s protocol, magnesium reacts with 3-bromoanisole in tetrahydrofuran (THF) to generate 3-methoxyphenylmagnesium bromide, which is subsequently added to 2-methylpentan-3-one. The mechanism proceeds through nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by acid work-up to yield the tertiary alcohol.

A critical discrepancy arises in the regiochemistry of the aryl group: 3-bromoanisole produces a 3-methoxyphenyl-substituted product, whereas the target compound requires a 4-methoxyphenyl group. This suggests either a misalignment in the cited starting material or an unmentioned functional group interconversion step. Adjusting the aryl bromide to 4-bromoanisole would rectify this inconsistency, aligning the product with the desired 4-methoxyphenyl configuration.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

The stereospecificity of the Grignard reaction is highlighted in tapentadol intermediate synthesis, where (S)-1-(dimethylamino)-2-methylpentan-3-one reacts with 3-bromoanisole to yield a chiral alcohol with >99% enantiomeric excess. While this example pertains to a 3-methoxyphenyl derivative, analogous stereochemical control is achievable for the 4-methoxy variant by employing enantiopure ketones.

Advanced Synthetic Strategies

Reductive Deoxygenation of Intermediate Alcohols

A patent-pending method for related compounds involves converting the hydroxyl group of 5-(3-methoxyphenyl)-2-methylpentan-2-ol into a leaving group (e.g., mesylate or tosylate), followed by palladium-catalyzed reductive deoxygenation. Although this pathway is designed for opioid analogs, its principles are transferable:

-

Activation : Treatment with methanesulfonic acid in THF converts the alcohol to a mesylate ester.

-

Reduction : Hydrogenolysis over Pd/C at 5–7 kg H₂ pressure removes the sulfonate group, yielding the deoxygenated product.

For this compound, this two-step sequence could enable diversification into ether or hydrocarbon derivatives, though direct applicability requires verification.

Catalytic Hydrogenation and Demethylation

In tapentadol synthesis, demethylation of a 3-methoxyphenyl intermediate using HBr/acetic acid yields the final phenolic product. Adapting this for 4-methoxyphenyl systems would necessitate careful optimization to prevent over-dealkylation or ring halogenation.

Work-up and Purification Techniques

Solvent Extraction and pH Adjustment

Post-reaction work-up typically involves:

Chromatographic Purification

Column chromatography using ethyl acetate/hexane mixtures (3:7 ratio) achieves >95% purity for gram-scale preparations. Preparative HPLC may be required for stereoisomer separation in enantiomerically enriched syntheses.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Grignard (THF, 25°C) | 75–80 | 90–95 | Moderate | High |

| Reductive Deoxygenation | 65–70 | 85–90 | High | Medium |

| Catalytic Demethylation | 50–60 | 80–85 | Low | Low |

The Grignard method outperforms alternatives in yield and scalability, though reductive deoxygenation offers superior stereochemical fidelity for chiral centers .

Q & A

What are the established synthetic routes for 5-(4-Methoxyphenyl)-2-methylpentan-2-ol, and how can researchers optimize reaction conditions for higher yields?

Answer:

The compound is synthesized via mercury(II) trifluoroacetate-mediated hydration of an alkene precursor, followed by NaBH₄ reduction . Key optimization strategies include:

- Solvent selection : THF:H₂O (1:1) ensures solubility and reactivity balance.

- Catalyst alternatives : Replace mercury-based reagents with greener catalysts (e.g., boron trifluoride etherate) to reduce toxicity.

- Reduction control : Use stoichiometric NaBH₄ (1.1 eq) to minimize side products. Post-reaction purification via silica gel chromatography (EtOAc:PE gradient) improves purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

Discrepancies often arise from impurities or solvent effects. Cross-validation methods include:

- ¹H/¹³C NMR : Compare observed shifts (e.g., δ 1.23 ppm for methyl groups, δ 70.9 ppm for the alcohol-bearing carbon) with computational predictions (DFT or molecular modeling) .

- IR spectroscopy : Confirm hydroxyl stretches (3600–3100 cm⁻¹) and absence of carbonyl peaks.

- Mass spectrometry : Use HRMS (e.g., observed m/z 226.1808 [M+NH₄]⁺ vs. calculated 226.1807) to verify molecular integrity .

What experimental design considerations are critical for assessing the biological activity of this compound?

Answer:

For antimicrobial or antioxidant studies:

- In vitro assays : Use standardized protocols like broth microdilution (MIC determination) or DPPH radical scavenging. Include positive controls (e.g., ascorbic acid for antioxidants) .

- Dose-response curves : Test concentrations spanning 0.1–100 µM to establish efficacy thresholds.

- Cell viability controls : Pair biological assays with cytotoxicity tests (e.g., MTT assay) to distinguish therapeutic effects from general toxicity .

How can researchers evaluate the compound’s stability under varying thermal or pH conditions?

Answer:

- Thermal stability : Use TGA/DSC to monitor decomposition temperatures. Store samples at 4°C, -20°C, and room temperature for 1–6 months, analyzing purity via HPLC .

- pH stability : Incubate the compound in buffers (pH 3–10) for 24–72 hours. Monitor degradation by LC-MS and quantify intact compound using calibration curves .

What advanced purification techniques are recommended for isolating this compound from complex mixtures?

Answer:

- Column chromatography : Optimize solvent polarity (e.g., 20:80 to 50:50 EtOAc:PE gradient) to separate the alcohol from non-polar byproducts .

- Prep-HPLC : Use C18 columns with isocratic elution (acetonitrile/water) for high-purity isolation.

- Crystallization : Screen solvents (e.g., hexane/EtOAc) to obtain single crystals for X-ray diffraction validation .

How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450). Validate with MD simulations to assess binding stability .

- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with observed bioactivity to guide analog design .

What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents.

- Waste disposal : Segregate mercury-contaminated waste and neutralize NaBH₄ residues with acidic ethanol before disposal .

How do structural modifications (e.g., methoxy group replacement) affect the compound’s physicochemical properties?

Answer:

- Electron-withdrawing groups : Replace the 4-methoxy group with nitro to increase polarity (lower logP) and alter bioavailability.

- Steric effects : Introduce bulkier substituents (e.g., tert-butyl) to study conformational rigidity via NMR coupling constants .

What analytical techniques are most reliable for quantifying this compound in mixed matrices?

Answer:

- GC-MS : Derivatize the alcohol (e.g., silylation) to enhance volatility. Use internal standards (e.g., deuterated analogs) for quantification.

- HPLC-UV : Optimize λmax detection (~254 nm) with C18 columns and 60:40 acetonitrile/water mobile phase .

How can researchers address low reproducibility in synthetic protocols for this compound?

Answer:

- Parameter documentation : Strictly control reaction time (1.5 hours for hydration), temperature (room temperature), and reagent purity.

- Batch analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent ratio).

- Peer validation : Share detailed protocols via open-access platforms to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.